1,1-Cyclohexanediacetic acid
Overview
Description
1,1-Cyclohexanediacetic acid, also known as gabapentin amide, has neurological properties . It is an important intermediate formed during the synthesis of a potential antiepileptic drug, gabapentin .
Synthesis Analysis
1,1-Cyclohexanediacetic acid can be synthesized from 1,1-Cyclohexane-diacetic anhydride (CDAAn) with aqueous ammonia . The amination is carried out at a temperature kept below 20°C and with aqueous ammonia having a concentration from 25 to 35 wt%, in a molar ratio relative to the CHDAAn from 5 to 10 . The neutralization is carried out with an aqueous solution of H2SO4 having a concentration from 30 to 70 wt% and is continued until a slightly acid solution is obtained .Molecular Structure Analysis
The molecular formula of 1,1-Cyclohexanediacetic acid is C10H16O4 . Its molecular weight is 200.2316 .Chemical Reactions Analysis
1,1-Cyclohexanediacetic acid is an important intermediate in the synthesis of gabapentin . It can be converted to 1,1-Cyclohexanediacetic acid monoamide, which is also known as gabapentin amide .Physical And Chemical Properties Analysis
1,1-Cyclohexanediacetic acid is a white to off-white crystalline powder . It has a melting point of 181-185 °C (lit.) . The compound is incompatible with oxidizing agents .Scientific Research Applications
Synthesis and Fluorescence in Photophysical Chemistry : A study by He, Wang, Bi, and Cao (2006) synthesized two complexes using 1,1-cyclohexanediacetic acid. These complexes exhibited different intense fluorescence emissions in the solid state, suggesting potential applications in photophysical chemistry (He, Wang, Bi, & Cao, 2006).
Cytotoxic Action in Cancer Treatment : Savić et al. (2014) investigated novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules for their cytotoxic action against various tumor cell lines. They found potent antitumor activity, particularly in human glioma cells, highlighting the potential of these compounds in cancer therapy (Savić et al., 2014).
Transfer Hydrogenation in Organic Chemistry : Chatterjee and Oestreich (2016) introduced cyclohexa-1,4-dienes to Brønsted acid-catalyzed transfer hydrogenation, demonstrating their utility in organic synthesis, particularly in the reduction of imines and alkenes (Chatterjee & Oestreich, 2016).
Ferroelectric Properties : Vaneˇk et al. (1998) studied the ferroelectric properties of cyclohexane-1,1'-diacetic acid, examining its calorimetric, dielectric, and infrared properties. This research contributes to the understanding of ferroelectric materials (Vaneˇk et al., 1998).
Chemical Synthesis and Characterization : Larson and Sung (1962) explored the reaction of potassium hydroxide with a lactone of ethyl α-bromo-α'-hydroxy-1,1-cyclohexane diacetate, contributing to the field of chemical synthesis (Larson & Sung, 1962).
Magnetic Properties in Coordination Chemistry : Fabelo et al. (2009) described the magnetic investigation of cobalt(II) compounds using 1,1-cyclohexanediacetic acid, revealing different magnetic behaviors due to structural variances (Fabelo et al., 2009).
Ferrimagnetic Behavior in Magnetic Materials : Fabelo, Cañadillas-Delgado, and Pasán (2022) synthesized a new manganese(II) 1,1-cyclohexanediacetate compound, observing long-range ferrimagnetic order below 2.4 K, which is significant in the study of magnetic materials (Fabelo, Cañadillas-Delgado, & Pasán, 2022).
Enantio-Differentiation in Molecular Chemistry : Lakshmipriya, Chaudhari, and Suryaprakash (2015) reported a unique probe for discrimination of molecules with diverse functionalities, demonstrating the versatility of cyclohexane-based compounds in molecular chemistry (Lakshmipriya, Chaudhari, & Suryaprakash, 2015).
Supramolecular Architectures in Crystallography : Shan, Bond, and Jones (2003) co-crystallized cyclohexane-1, 3cis, 5cis-tricarboxylic acid with various organic bases, exploring its supramolecular architectures, which is important in the field of crystallography (Shan, Bond, & Jones, 2003).
Green Chemistry in Adipic Acid Production : Sato, Aoki, and Noyori (1998) developed a method for oxidizing cyclohexene directly to adipic acid with hydrogen peroxide, which is a significant advancement in green chemistry (Sato, Aoki, & Noyori, 1998).
Safety And Hazards
1,1-Cyclohexanediacetic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .
properties
IUPAC Name |
2-[1-(carboxymethyl)cyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCHPBGAALCRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918347 | |
Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Cyclohexanediacetic acid | |
CAS RN |
4355-11-7, 9355-11-7 | |
Record name | 1,1-Cyclohexanediacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4355-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanediacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004355117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Cyclohexanediacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009355117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Cyclohexanediacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169443 | |
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Record name | 1,1-Cyclohexanediacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanediacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXANEDIACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ67L3M8GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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